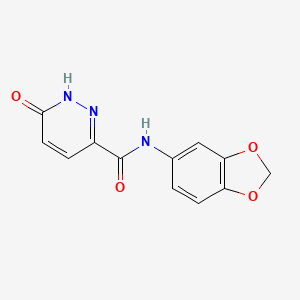

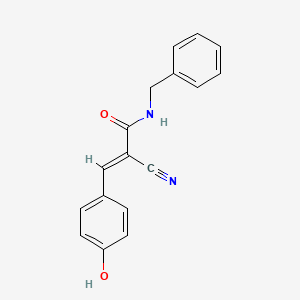

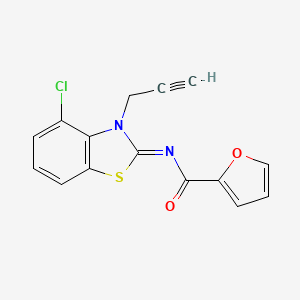

![molecular formula C27H23N3OS B2528193 2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-84-2](/img/structure/B2528193.png)

2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is known for its pharmacological importance. The pyrrolo[2,3-d]pyrimidine scaffold is a common feature in molecules with a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anti-proliferative properties .

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidin-4(3H)-ones typically involves multi-step reactions starting from various precursors. For instance, novel 2-methylthio-3-substituted derivatives have been synthesized using a dithiocarbamate intermediate, which is further reacted with different amines . Another approach for synthesizing related compounds involves a one-step catalytic four-component reaction, which is a greener approach due to step economy and reduced catalyst loading . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest possible routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4(3H)-ones and their derivatives can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray diffraction . For example, the crystal structure, spectroscopic characterization, and Hirshfeld surface analysis have been performed for a novel pyrimidine derivative, providing insights into the intermolecular interactions and molecular geometry . These techniques could be applied to determine the molecular structure of "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one".

Chemical Reactions Analysis

The pyrrolo[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including condensation with aromatic aldehydes to yield substituted derivatives . The reactivity of the compound could be explored in similar condensation reactions, potentially leading to a variety of derivatives with different substituents affecting their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4(3H)-ones are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the benzylsulfanyl ring can affect the inhibitory activity of these compounds against enzymes like thymidylate synthase . The compound "2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" likely possesses unique physical and chemical properties due to its specific substituents, which could be investigated through experimental studies and computational methods such as DFT calculations .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of pyrrolopyrimidine derivatives involves complex chemical reactions, often requiring the use of specific reactants and conditions to achieve desired structures and functionalities. For instance, the reaction of amino-pyrimidinone/thione compounds with ethyl acetoacetate has been studied to yield moderate to good yields of pyrazolopyrimidine derivatives, characterized by various spectroscopic methods to confirm their structures (Önal et al., 2010). Similarly, the synthesis of new bioactive pyrrolopyrimidine derivatives involving different substituents and functional groups has been explored to evaluate their chemical and physical properties (Ashalatha et al., 2007).

Biological Activity

The potential biological activities of pyrrolopyrimidine derivatives have been a subject of interest, particularly in the context of developing new pharmaceutical agents. Studies have investigated these compounds for their anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising results in preliminary screenings (Ashalatha et al., 2007). Furthermore, the exploration of their structural parameters, electronic properties, and non-linear optical exploration suggests potential applications in medicinal chemistry and materials science (Hussain et al., 2020).

Antitumor and Antimitotic Activities

The antitumor and antimitotic activities of certain pyrrolopyrimidine derivatives highlight their potential as therapeutic agents. Research has identified compounds within this class that exhibit potent inhibitory effects against tumor cell growth, offering new avenues for the development of anticancer drugs (Gangjee et al., 2007).

Propriétés

IUPAC Name |

3-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3OS/c1-18-10-6-8-14-21(18)17-32-27-29-24-22(20-12-4-3-5-13-20)16-28-25(24)26(31)30(27)23-15-9-7-11-19(23)2/h3-16,28H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBARHLMPBKRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

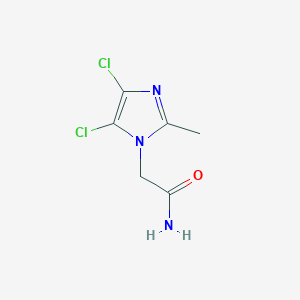

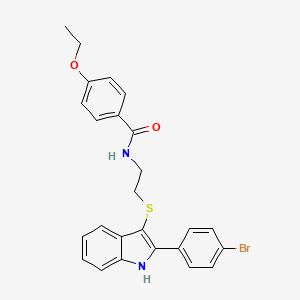

![N-[(2-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2528110.png)

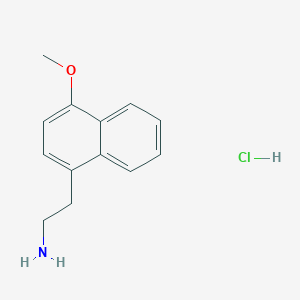

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)

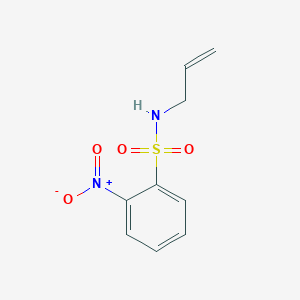

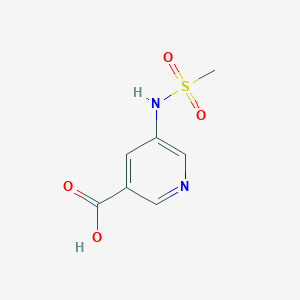

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

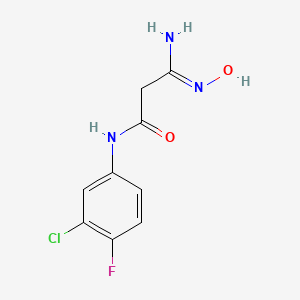

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)